molecular formula C15H12BrClN2O B3505025 1-[2-(4-Bromo-2-chlorophenoxy)ethyl]benzimidazole

1-[2-(4-Bromo-2-chlorophenoxy)ethyl]benzimidazole

Cat. No.: B3505025
M. Wt: 351.62 g/mol
InChI Key: KAERJWPQKDWYIC-UHFFFAOYSA-N
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Description

1-[2-(4-Bromo-2-chlorophenoxy)ethyl]benzimidazole is a synthetic organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring fused with a phenoxyethyl group substituted with bromine and chlorine atoms. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Bromo-2-chlorophenoxy)ethyl]benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-chlorophenol and 2-(2-chloroethyl)benzimidazole.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).

    Reaction Mechanism: The phenol group of 4-bromo-2-chlorophenol undergoes nucleophilic substitution with the chloroethyl group of 2-(2-chloroethyl)benzimidazole, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Bromo-2-chlorophenoxy)ethyl]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the benzimidazole ring.

    Substitution: The bromine and chlorine atoms in the phenoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) in polar solvents.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with azide or thiol groups.

Scientific Research Applications

1-[2-(4-Bromo-2-chlorophenoxy)ethyl]benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiproliferative properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromo-2-chlorophenoxy)ethyl]benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Chlorophenoxy)ethyl]benzimidazole
  • 1-[2-(4-Bromo-2-fluorophenoxy)ethyl]benzimidazole
  • 1-[2-(4-Bromo-2-methylphenoxy)ethyl]benzimidazole

Uniqueness

1-[2-(4-Bromo-2-chlorophenoxy)ethyl]benzimidazole is unique due to the presence of both bromine and chlorine atoms in the phenoxyethyl group. This dual halogenation can enhance its biological activity and chemical reactivity compared to similar compounds with only one halogen substituent.

Properties

IUPAC Name

1-[2-(4-bromo-2-chlorophenoxy)ethyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O/c16-11-5-6-15(12(17)9-11)20-8-7-19-10-18-13-3-1-2-4-14(13)19/h1-6,9-10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAERJWPQKDWYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCOC3=C(C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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